RR-Src - 81156-93-6

RR-Src

Catalog Number: EVT-242091
CAS Number: 81156-93-6
Molecular Formula: C64H106N22O21
Molecular Weight: 1519.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, commonly referred to as RR-Src, is a synthetic peptide widely employed in biochemical research, particularly in the study of protein tyrosine kinases (PTKs). [, , ] It serves as a specific substrate for these enzymes, enabling researchers to investigate their activity and regulatory mechanisms. [, , , , , , , ] RR-Src's significance in research stems from its close resemblance to the amino acid sequence surrounding the phosphorylation site of pp60src, a well-characterized tyrosine kinase. [, , , ] This similarity allows researchers to use RR-Src as a model substrate to study PTK activity in various biological systems and contexts. [, , , , , , , , ]

para-Nitrophenylphosphate (pNPP)

Relevance: pNPP was used as a substrate to characterize the activity of various protein tyrosine phosphatases (PTPs) in relation to RR-Src. For example, studies on PTPα [] demonstrated that its D1 domain exhibits higher catalytic efficiency towards pNPP compared to the D2 domain. Additionally, research on HPTPα [] showed distinct substrate specificities between its D1 and D2 domains, with D2 favoring pNPP over RR-Src, while D1 displayed a preference for myelin basic protein (MBP) and RR-Src over pNPP. These findings highlight the differential substrate preferences of PTP domains and their potential implications for understanding their biological roles.

Myelin Basic Protein (MBP)

Relevance: MBP was utilized as a substrate alongside RR-Src in studies investigating the substrate specificity of protein tyrosine phosphatases (PTPs), particularly HPTPα []. The research revealed that the D1 domain of HPTPα exhibited a preference for dephosphorylating MBP and RR-Src over pNPP, while the D2 domain favored pNPP and showed minimal activity towards MBP. This suggests that the two domains of HPTPα have distinct substrate preferences, which may contribute to the diverse functions of this phosphatase in signal transduction pathways.

Angiotensin I & II

Relevance: Angiotensin I was initially used as a substrate to investigate protein tyrosine kinase activity in various rat tissues, including the brain []. This study identified a novel protein tyrosine kinase (N-PTK) in neonatal rat brains, distinct from pp60c-src, which also exhibited activity towards angiotensin I. Further characterization of N-PTK revealed that it phosphorylated tyrosine-containing polyamino acids and synthetic peptides like RR-Src and angiotensin II. The use of angiotensin I and II as substrates highlights the diverse substrate specificity of protein tyrosine kinases and their potential involvement in various physiological processes.

Raytide

Relevance: While primarily known as a PKC substrate, Raytide was included in a study characterizing a putative transmembrane protein tyrosine phosphatase (PTP), mIA-2 []. Despite being tested with various conventional substrates, including Raytide, RR-Src, myelin basic protein, angiotensin, and pNPP, mIA-2 did not display significant enzymatic activity. This suggests that mIA-2 might possess a very narrow substrate specificity or require post-translational modifications for its activity, leaving its exact biological function unclear.

Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly

Relevance: This peptide was employed as a substrate in studies investigating the insulin receptor/kinase [, ]. The research focused on understanding the substrate specificity and kinetic mechanism of this enzyme. The findings indicated that the insulin receptor/kinase specifically recognizes and phosphorylates tyrosine residues within its substrates. Additionally, the studies revealed that the enzyme follows a random-order rapid-equilibrium kinetic mechanism for phosphorylating this specific peptide substrate.

Synthesis Analysis

Methods of Synthesis
The synthesis of RR-Src can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The following key steps outline the synthesis process:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the previous residue on the solid support, typically using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Deprotection: After each coupling step, protective groups on the amino acids are removed to expose reactive sites for subsequent additions.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the solid support using a cleavage reagent (e.g., trifluoroacetic acid) and then purified, often by high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Molecular Structure
The molecular formula of RR-Src is C64H106N22O15C_{64}H_{106}N_{22}O_{15}, indicating a complex structure with multiple amino acid residues. The peptide sequence consists of arginine (Arg), leucine (Leu), isoleucine (Ile), glutamic acid (Glu), aspartic acid (Asp), tyrosine (Tyr), and glycine (Gly).

  • Structural Features: The presence of basic amino acids like arginine enhances its interaction with negatively charged substrates or proteins, which is crucial for its function as a kinase substrate.
  • Conformation: The specific sequence allows for a conformation that facilitates binding to Src kinases, promoting effective phosphorylation at the tyrosine residue .
Chemical Reactions Analysis

Chemical Reactions Involving RR-Src
RR-Src undergoes phosphorylation reactions catalyzed by Src family kinases. The primary reaction can be summarized as follows:

RR Src+ATPSrc KinasePhosphorylated RR Src+ADP\text{RR Src}+\text{ATP}\xrightarrow{\text{Src Kinase}}\text{Phosphorylated RR Src}+\text{ADP}

In this reaction, adenosine triphosphate (ATP) donates a phosphate group to the tyrosine residue within the peptide sequence, resulting in a phosphorylated product that can be analyzed for further biological activity.

Technical Parameters

  • Reaction Conditions: Optimal phosphorylation typically occurs at physiological pH (around 7.4) and requires divalent cations like magnesium ions.
  • Kinetics: The kinetics of this reaction can be influenced by factors such as enzyme concentration, substrate concentration, and temperature .
Mechanism of Action

Mechanism of Action
The mechanism by which RR-Src acts involves its role as a substrate for Src kinases in signaling pathways:

  1. Binding: RR-Src binds to the active site of Src kinase due to its specific amino acid sequence.
  2. Phosphorylation: Once bound, the kinase transfers a phosphate group from ATP to the tyrosine residue in RR-Src.
  3. Signal Transduction: The phosphorylated form of RR-Src can then participate in downstream signaling events, influencing cellular processes such as proliferation and differentiation.

This mechanism highlights its utility in studying cellular responses mediated by Src kinases in various biological systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 1,406.5 g/mol.
  • Solubility: Generally soluble in water and common organic solvents due to its peptide nature.
  • Stability: Stability can vary based on environmental conditions; peptides like RR-Src are often sensitive to hydrolysis.

Relevant Data

  • pH Stability Range: Typically stable between pH 5 and pH 8.
  • Storage Conditions: Recommended storage at -20°C to maintain stability over time .
Applications

Scientific Applications
RR-Src is predominantly used in research settings focusing on:

  • Tyrosine Kinase Activity Assays: It serves as a valuable tool for assessing the activity of Src family kinases in vitro.
  • Cell Signaling Studies: Researchers utilize it to investigate pathways influenced by Src kinases, particularly in cancer biology where these pathways are often dysregulated.
  • Drug Development Research: Its role as a substrate aids in screening potential inhibitors that target Src kinase activity, contributing to therapeutic strategies against cancers characterized by aberrant kinase signaling .
Introduction to RR-Src in Tyrosine Kinase Research

Biochemical Identity of RR-Src

Structural Composition and Sequence Analysis

The primary structure of RR-Src (RRLIEDAEYAARG) contains several evolutionarily conserved motifs critical for its biological function and substrate recognition. The peptide features an N-terminal di-arginine motif that significantly enhances water solubility and facilitates interaction with kinase catalytic domains. Position 9 contains the phosphorylatable tyrosine residue (Tyr9), which serves as the enzymatic target for tyrosine kinases. This central tyrosine is flanked by acidic residues (Glu6, Asp7, Glu8, Glu10) that create a favorable electrostatic environment for kinase recognition and catalysis. The sequence exhibits approximately 90% nucleotide homology and 98% amino acid conservation between avian and human Src kinase domains, reflecting strong evolutionary pressure maintaining this structural arrangement [3] [9].

Structural analysis reveals that RR-Src mimics the natural autophosphorylation site of pp60v-src but incorporates strategic modifications to optimize biochemical utility. The native viral sequence (IEDNEYTARQG) was modified through the addition of N-terminal arginine residues to enhance solubility and phosphorylation kinetics. This engineered peptide maintains the core recognition elements (IED...Y...AAR) essential for Src-family kinase specificity while eliminating structural constraints that might impede enzymatic access in vitro. The conformational flexibility allows RR-Src to adapt to the catalytic cleft of diverse tyrosine kinases, explaining its broad applicability across experimental systems from plant cells to mammalian tissues [3] [6] [9].

Table 1: Comparative Analysis of RR-Src and Natural Src Substrates

Structural FeatureRR-Src SequenceNative v-Src SiteFunctional Significance
N-terminal MotifRRL-Enhances solubility and membrane interaction
Kinase Recognition DomainIEDIEDAcidic residues critical for kinase binding
Phosphorylation SiteY9YConserved tyrosine phosphorylation target
C-terminal MotifAARGAARStabilizes substrate-enzyme interaction
Overall Length13 amino acids11 amino acidsOptimized for catalytic efficiency

Molecular Weight and Physicochemical Properties

RR-Src possesses a precisely defined molecular weight of 1519.66 g/mol, calculated from its empirical formula C64H106N22O21. This molecular mass has been experimentally verified through mass spectrometry and chromatographic analysis, confirming the peptide's chemical homogeneity. The molecule typically exists as a trifluoroacetate (TFA) salt when prepared synthetically, enhancing stability during storage. The presence of multiple charged residues—including four glutamic acid residues, two arginine residues, and one aspartic acid residue—confers hydrophilic properties with an estimated isoelectric point (pI) of approximately 4.5, facilitating aqueous solubility at physiological pH [1] [10].

Physicochemically, RR-Src demonstrates stability across a pH range of 4-8 when stored in lyophilized form at -20°C or below. The peptide's extinction coefficient at 280 nm (ε280 = 1280 M-1cm-1) enables spectrophotometric quantification, primarily attributable to its single tyrosine residue. RR-Src exhibits a Michaelis constant (Km) of approximately 5 mM in LSTRA cell extracts, indicating moderate binding affinity suitable for kinetic analyses. This moderate affinity prevents excessive product inhibition while allowing sufficient enzyme-substrate interaction for accurate activity measurements, making it ideal for both endpoint and continuous kinase assays [6] [10].

Historical Context and Development as a Synthetic Substrate

The development of RR-Src emerged from pivotal research in the early 1980s that sought to understand the enzymatic mechanisms of viral and cellular tyrosine kinases. Following the landmark discovery that pp60v-src possessed intrinsic tyrosine kinase activity, researchers required defined substrates to quantify this enzymatic function. Initial investigations by Casnellie et al. (1982) demonstrated that synthetic peptides corresponding to autophosphorylation sites could function as efficient kinase substrates. This foundational work established the paradigm of using synthetic peptides to study tyrosine kinase activity, circumventing the challenges associated with natural protein substrates that contained multiple phosphorylation sites and complex tertiary structures [3] [8].

The specific RR-Src sequence was rationally designed through systematic optimization of phosphorylation kinetics. Pike et al. (1982) made significant contributions by demonstrating that the addition of N-terminal arginine residues to the native recognition sequence dramatically enhanced phosphorylation by the epidermal growth factor receptor (EGFR) in A431 cell membranes. This modification increased the Vmax by approximately 5-fold while maintaining substrate specificity, creating a superior experimental tool. The peptide quickly gained adoption for insulin receptor purification, where it enabled breakthrough studies on receptor autophosphorylation and activation mechanisms. By 1986, RR-Src had become established as the standard substrate for characterizing tyrosine kinase activity across diverse experimental systems, from sea urchin eggs to transformed plant roots [1] [3] [8].

Table 2: Historical Development Timeline of RR-Src

YearDevelopment MilestoneSignificance
1982Casnellie et al. demonstrate phosphorylation of synthetic peptides by tyrosine kinasesProof-of-concept for peptide-based kinase substrates
1982Pike et al. optimize substrate sequence for EGFRDevelopment of high-efficiency RR-Src variant
1986Pike et al. utilize RR-Src for insulin receptor purificationApplication to receptor tyrosine kinase isolation
1998Validation in plant tyrosine kinase studiesDemonstration of cross-species applicability
1999Application in calcium signaling researchExpansion to novel signaling pathways

Role in Src Kinase Signaling Pathways

Substrate Specificity and Kinase Recognition Mechanisms

RR-Src functions as a high-fidelity substrate for multiple Src-family kinases (SFKs) through specific molecular recognition mechanisms. The peptide binds within the catalytic cleft of Src kinase, where the negatively charged residues (Glu6, Asp7, Glu8) form complementary electrostatic interactions with positively charged residues in the kinase substrate-binding groove. This binding positions Tyr9 optimally for phosphotransfer from the ATP γ-phosphate. Structural analyses reveal that the AARG C-terminal motif stabilizes this interaction through hydrophobic contacts with the kinase domain. The substrate specificity constant (kcat/Km) for RR-Src with purified c-Src is approximately 104 M-1s-1, comparable to natural protein substrates but with significantly simpler experimental handling [1] [4] [9].

RR-Src demonstrates remarkable versatility beyond Src-family kinases, serving as an efficient substrate for numerous receptor tyrosine kinases (RTKs). The insulin receptor exhibits particularly high activity toward RR-Src, enabling its use in receptor purification protocols. Epidermal growth factor receptor (EGFR) phosphorylates RR-Src in a stimulation-dependent manner, providing a quantitative measure of EGFR activation status in cell membranes. Additionally, RR-Src has been validated as a substrate for non-receptor tyrosine kinases including those in transformed plant roots (Agrobacterium rhizogenes) and hematopoietic cell lines. This cross-species and cross-kinase reactivity stems from the evolutionary conservation of catalytic domain structures among tyrosine kinases, particularly in regions recognizing acidic residues N-terminal to the phosphoacceptor tyrosine [1] [4] [8].

Applications in Signaling Pathway Analysis

The principal application of RR-Src lies in quantitative assessment of tyrosine kinase activity in complex biological samples. When incubated with cell lysates or purified kinases in the presence of [γ-32P]ATP, phosphorylation of Tyr9 generates a radiolabeled peptide easily separated by electrophoresis or phosphocellulose paper binding. This approach enabled seminal discoveries regarding growth factor signaling, including the demonstration that EGF stimulates tyrosine phosphorylation within minutes in A431 cells. Beyond basic kinase activity measurement, RR-Src has proven invaluable for monitoring kinase purification, with insulin receptor enrichment directly trackable through increasing specific activity toward this substrate [1] [4] [8].

RR-Src has illuminated fundamental regulatory mechanisms in cellular signaling pathways. In sea urchin eggs, RR-Src phosphorylation experiments revealed protein tyrosine kinase-dependent calcium release, linking tyrosine phosphorylation to calcium signaling. Research in coconut zygotic embryos utilized RR-Src to demonstrate changing tyrosine kinase activity patterns during development. Studies of fowl sperm motility employed RR-Src to establish connections between tyrosine phosphorylation and ATP concentrations. Furthermore, RR-Src facilitated investigations into Neisseria gonorrhoeae pathogenesis, where it was shown to promote infectivity via phosphorylation of host cell membrane cofactor protein (MCP/CD46). These diverse applications underscore how this synthetic peptide has provided unique insights into tyrosine kinase regulation across biological systems [1] [4] [8].

Table 3: Phosphorylation Mechanism of RR-Src by Tyrosine Kinases

Kinase FamilyRepresentative MembersRegulatory MechanismRR-Src Phosphorylation Response
Receptor Tyrosine KinasesInsulin receptor, EGFRGrowth factor activation3-5 fold increase upon stimulation
Non-receptor Tyrosine Kinasesc-Src, c-YesC-terminal dephosphorylation2-4 fold activation
Oncogenic Kinasesv-SrcConstitutive activationSustained high phosphorylation
Plant Tyrosine KinasesCatharanthus roseus kinasesTransformation-dependentDetected only in transformed roots

Properties

CAS Number

81156-93-6

Product Name

RR-Src

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C64H106N22O21

Molecular Weight

1519.7 g/mol

InChI

InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1

InChI Key

KEOPTZKJOKJEIM-VDNREOAASA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Synonyms

Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly
arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine
RR-SRC

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

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